1-Benzyl-4-((benzyloxy)methyl)piperidine
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Description
“1-Benzyl-4-((benzyloxy)methyl)piperidine” is a complex organic compound. It’s related to the class of compounds known as piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of extensive research. The review examines diverse synthetic approaches, evaluating their efficiency, cost, toxicity, and scalability . Methods range from traditional hazardous chemicals to eco-friendly strategies . An efficient route for the synthesis of a related compound, methyl piperidine-4-yl-carbamate para-toluene sulfonate salt, involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It’s related to the class of compounds known as piperidines . The molecular weight of a related compound, 1-Benzyl-4-piperidinemethanol, is 205.296 Da .
Chemical Reactions Analysis
The chemical reactions involving “this compound” and its derivatives are complex and varied. The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors .
Safety and Hazards
The safety data sheet for a related compound, Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate, indicates that it is combustible and harmful if swallowed . It can cause skin irritation and serious eye irritation, and may cause an allergic skin reaction . Thermal decomposition can lead to the release of irritating gases and vapors .
Future Directions
Properties
IUPAC Name |
1-benzyl-4-(phenylmethoxymethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-3-7-18(8-4-1)15-21-13-11-20(12-14-21)17-22-16-19-9-5-2-6-10-19/h1-10,20H,11-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUMPFKYVVLYMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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